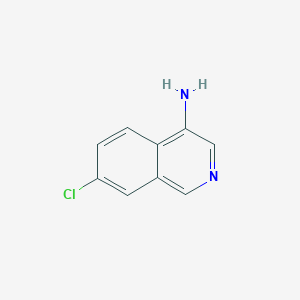

7-Chloroisoquinolin-4-amine

Description

Significance of the Isoquinoline (B145761) Scaffold in Drug Discovery and Development

The isoquinoline nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. rsc.orgnih.govnih.gov This versatility has led to the development of isoquinoline-based drugs for a wide range of diseases, including cancer, microbial infections, and neurological disorders. researchgate.netwisdomlib.orgresearchgate.net The significance of this scaffold is underscored by its presence in numerous clinically approved drugs and compounds in preclinical development. researchgate.netnih.gov

The broad spectrum of biological activities associated with isoquinoline derivatives includes:

Anticancer researchgate.netnih.govresearchgate.net

Antimicrobial and Antifungal researchgate.netwisdomlib.org

Antiviral wisdomlib.org

Anti-inflammatory amerigoscientific.comnih.gov

Antihypertensive researchgate.net

Neuroprotective numberanalytics.com

The history of isoquinoline-based pharmaceuticals is deeply rooted in the study of natural products. rsc.org The isolation of the potent analgesic morphine from the opium poppy, Papaver somniferum, in the early 19th century marked a pivotal moment, showcasing the profound physiological effects of isoquinoline alkaloids. rsc.orgnumberanalytics.comnih.gov This discovery spurred further investigation into plant-derived alkaloids, leading to the identification of other significant compounds like papaverine, a vasodilator, and berberine, known for its antimicrobial properties. rsc.orgnumberanalytics.com

The evolution from utilizing natural extracts to synthesizing novel derivatives began with the elucidation of these alkaloids' structures. Early synthetic methods, such as the Bischler-Napieralski and Pictet-Spengler reactions developed in the late 19th and early 20th centuries, provided the foundational tools for medicinal chemists to create new isoquinoline-based molecules. mdpi.comnumberanalytics.com This enabled the modification of natural product scaffolds to enhance potency, selectivity, and pharmacokinetic properties, leading to the development of a multitude of synthetic isoquinoline drugs. rsc.org

The isoquinoline framework is abundant in nature, with over 2,500 known isoquinoline alkaloids, making them one of the largest groups of alkaloids. wikipedia.orgresearchgate.net These natural products are predominantly found in plant families such as Papaveraceae (poppies), Berberidaceae (barberries), and Menispermaceae. wikipedia.orgresearchgate.net Notable examples of naturally occurring isoquinoline alkaloids include morphine, codeine, papaverine, and berberine. numberanalytics.comwikipedia.org

The structural diversity and inherent bioactivity of these natural compounds have inspired the synthesis of a vast library of synthetic isoquinoline derivatives. researchgate.net Medicinal chemists have systematically modified the isoquinoline core to explore structure-activity relationships and develop novel therapeutic agents. rsc.orgnih.gov This has resulted in a wide array of synthetic compounds with applications ranging from anticancer agents to antimicrobial and cardiovascular drugs. researchgate.netwisdomlib.org

The concept of a "privileged scaffold" refers to a molecular framework that can serve as a versatile template for the development of ligands for diverse biological targets. rsc.orgnih.gov The isoquinoline nucleus is a prime example of such a scaffold due to its rigid, planar structure and the presence of a nitrogen atom that can participate in hydrogen bonding and other key interactions with biological macromolecules. amerigoscientific.comnih.gov

The ability of the isoquinoline scaffold to be readily functionalized at various positions allows for the fine-tuning of its steric, electronic, and lipophilic properties. rsc.org This adaptability enables the creation of libraries of compounds that can be screened against a wide range of biological targets, facilitating the discovery of new drug leads. researchgate.netnih.gov The prevalence of the isoquinoline core in numerous approved drugs and clinical candidates across different therapeutic areas is a testament to its privileged status in drug discovery. researchgate.netrsc.org

Focus on Halogenated Isoquinolines

The introduction of halogen atoms, particularly chlorine, onto the isoquinoline scaffold represents a significant strategy in medicinal chemistry to modulate the physicochemical and biological properties of the parent molecule. researchgate.net Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. sioc-journal.cn

The substitution of a hydrogen atom with a chlorine atom on the isoquinoline ring can have profound effects on the molecule's reactivity and biological profile. Chlorine is an electron-withdrawing group, which can alter the electron density of the aromatic system, thereby influencing its reactivity in chemical syntheses and its interactions with biological targets. sioc-journal.cn

From a biological perspective, the introduction of a chlorine atom can:

Enhance Lipophilicity: This can improve a drug's ability to cross cell membranes and the blood-brain barrier.

Block Metabolic Sites: A chlorine atom can be placed at a position that is susceptible to metabolic degradation, thereby increasing the compound's half-life. researchgate.net

Improve Binding Affinity: The chlorine atom can form halogen bonds or other favorable interactions with amino acid residues in the binding pocket of a protein, leading to increased potency. researchgate.net

The specific position of the halogen atom on the isoquinoline ring is critical in determining its effect on biological activity, a concept central to structure-activity relationship (SAR) studies. rsc.org The isoquinoline scaffold offers multiple positions for substitution, and the placement of a chlorine atom at a particular carbon can dramatically alter the compound's pharmacological profile.

For example, SAR studies on various classes of isoquinoline derivatives have shown that halogenation at specific positions can selectively enhance activity against certain targets while having no effect or even decreasing activity against others. This positional specificity is crucial for designing drugs with high potency and selectivity, thereby minimizing off-target effects. The strategic placement of halogens continues to be a key tool for medicinal chemists in the optimization of isoquinoline-based drug candidates.

Introduction to 7-Chloroisoquinolin-4-amine

Classification as an Isoquinoline Derivative

This compound is classified as a substituted isoquinoline derivative. bldpharm.com Its core structure is the isoquinoline bicyclic ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This parent structure is systematically modified with two specific functional groups: a chlorine atom attached at the 7-position and an amine group (NH₂) at the 4-position of the isoquinoline nucleus. It is a heterocyclic building block used in chemical synthesis. bldpharm.com

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1369294-23-4 |

| Molecular Formula | C₉H₇ClN₂ |

| Synonyms | 4-Isoquinolinamine, 7-chloro- |

Source: parchem.com, scisupplies.eu

Research Significance in Chemical and Biological Domains

This compound is recognized as a chemical reagent for research and development purposes. lookchem.com Its primary significance in the chemical domain is as a building block or intermediate in organic synthesis. lookchem.com While detailed biological studies specifically for the 7-chloro-4-amino isomer are not extensively available in the cited literature, its importance can be inferred from the broad biological activities of related substituted chloroisoquinoline amines.

The general class of amino-chloroisoquinolines is of high interest in medicinal chemistry. Different isomers are investigated for a range of potential therapeutic applications. For example, research on related compounds has shown their utility in the development of kinase inhibitors, which are crucial in cancer therapy. ontosight.ai The positional arrangement of the amine and chloro groups on the isoquinoline scaffold is a key determinant of target binding affinity and biological activity. For instance, the isomer 1-chloroisoquinolin-4-amine (B3027259) has demonstrated utility in kinase inhibitor studies. Other isoquinoline derivatives have been explored for their potential as anticancer and antimicrobial agents. amerigoscientific.com

Therefore, the research significance of this compound currently lies in its availability as a synthetic intermediate, allowing chemists to construct more complex molecules for biological evaluation in various fields, including medicinal chemistry and biomedicine. lookchem.com

Table 2: Research Context of Substituted Isoquinoline Amines | Compound Class | Investigated Applications | Reference | | --- | --- | --- | | Isoquinoline Derivatives | Anticancer, Antimicrobial, Anti-inflammatory, Antioxidant | nih.gov, amerigoscientific.com, nih.gov | | Kinase Inhibitors | , ontosight.ai | | Chloro-amino Isoquinoline Isomers | Building blocks for medicinal chemistry and drug discovery | , lookchem.com | Source: nih.gov, amerigoscientific.com, nih.gov, , lookchem.com, ontosight.ai

Table 3: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1369294-23-4 | C₉H₇ClN₂ |

| 1-Chloroisoquinolin-4-amine | 1260799-38-9 | C₉H₇ClN₂ |

| Berberine | 2086-83-1 | C₂₀H₁₈NO₄⁺ |

| Noscapine | 128-62-1 | C₂₂H₂₃NO₇ |

| Emetine | 483-18-1 | C₂₉H₄₀N₂O₄ |

Structure

3D Structure

Properties

IUPAC Name |

7-chloroisoquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCDJGAMTLNGSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 7-Chloroisoquinolin-4-amine and its Precursors

The traditional synthesis of substituted isoquinolines like this compound relies on building the heterocyclic ring from appropriately substituted benzene (B151609) precursors, followed by functional group interconversions.

Chlorination of Isoquinoline (B145761) Derivatives

Direct electrophilic chlorination of the parent isoquinoline ring is often challenging as it can lead to a mixture of products. A more regioselective and common approach involves starting with a benzene ring that already contains the chlorine atom at the desired position. For the synthesis of a 7-chloro-substituted isoquinoline, a logical precursor would be a β-phenylethylamine derivative with a chlorine atom at the meta-position of the phenyl ring, such as 3-chlorophenethylamine. This ensures that upon cyclization to form the isoquinoline core, the chlorine atom resides at the C-7 position.

Amination Reactions for Introducing the 4-Amine Moiety

The introduction of an amino group at the C-4 position of the isoquinoline nucleus is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the heterocyclic nitrogen atom activates the C-4 position (and C-1), making it susceptible to attack by nucleophiles. This strategy requires a precursor with a good leaving group, such as a halogen, at the C-4 position. For instance, a 4,7-dichloroisoquinoline intermediate could be reacted with an amine source, such as ammonia (B1221849) or a protected amine, to displace the chlorine at the C-4 position. The reactivity at C-4 is generally higher than at other positions on the carbocyclic ring, allowing for selective amination. Studies on related quinoline (B57606) and isoquinoline systems show that such amination reactions can be performed with various amines, sometimes facilitated by microwave assistance or catalysis. researchgate.net

Multi-step Synthetic Strategies

Constructing this compound necessitates a multi-step approach that combines the formation of the chlorinated isoquinoline core with the subsequent introduction of the amine group. The Bischler-Napieralski reaction is a foundational method for this purpose. wikipedia.orgnrochemistry.com This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org

A plausible multi-step synthesis would proceed as follows:

Amide Formation: Acylation of 3-chlorophenethylamine with a suitable reagent (e.g., formic acid) to form N-(3-chlorophenethyl)formamide.

Cyclization: Treatment of the amide with a dehydrating agent (e.g., POCl₃) to induce a Bischler-Napieralski cyclization, yielding 7-chloro-3,4-dihydroisoquinoline. wikipedia.orgjk-sci.com The presence of electron-donating groups on the aromatic ring typically facilitates this reaction, though substrates without such groups can also be cyclized, often under more forceful conditions. jk-sci.com

Aromatization: The resulting 3,4-dihydroisoquinoline (B110456) is then dehydrogenated (oxidized) to the fully aromatic 7-chloroisoquinoline (B1268606).

C-4 Functionalization: The 7-chloroisoquinoline intermediate must then be functionalized at the C-4 position. This could involve direct halogenation to produce 4,7-dichloroisoquinoline.

Amination: Finally, selective nucleophilic aromatic substitution at the C-4 position with an appropriate nitrogen nucleophile furnishes the target compound, this compound.

Another classical approach is the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline. organicreactions.orgwikipedia.orgname-reaction.com This would require subsequent aromatization to yield the isoquinoline core.

| Reaction Name | Starting Materials | Key Reagents | Primary Product | Reference |

|---|---|---|---|---|

| Bischler-Napieralski Reaction | β-Arylethylamide | POCl₃, P₂O₅, Tf₂O | 3,4-Dihydroisoquinoline | wikipedia.orgnrochemistry.com |

| Pictet-Spengler Reaction | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, TFA) | 1,2,3,4-Tetrahydroisoquinoline | wikipedia.orgname-reaction.com |

Advanced Synthetic Approaches for Functionalized Isoquinolines

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing complex heterocyclic frameworks like functionalized isoquinolines. These approaches often provide advantages in terms of atom economy, milder reaction conditions, and access to a wider range of derivatives.

Transition Metal-Catalyzed Reactions

Transition-metal catalysis has emerged as a powerful tool for the synthesis of isoquinolines. nrochemistry.com Methods based on C-H activation and annulation are particularly notable for their efficiency and atom economy. nrochemistry.com Rhodium(III)-catalyzed reactions, for example, can be used to construct isoquinoline scaffolds through the annulation of arenes (bearing a directing group) with alkynes. These reactions proceed under mild conditions and tolerate a broad range of functional groups.

Palladium-catalyzed reactions are also widely employed. For instance, domino reactions involving palladium catalysts can be used to synthesize 4-substituted isoquinolines. These advanced strategies provide direct access to highly functionalized isoquinoline cores that might be difficult to obtain through classical methods.

| Catalyst Type | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rhodium (Rh) | C-H Activation / Annulation | High atom economy, broad substrate tolerance, mild conditions. | nrochemistry.com |

| Palladium (Pd) | Domino / Cascade Reactions | Efficient construction of substituted isoquinolines. | |

| Copper (Cu) | One-pot Tandem Processes | Synthesis of 3,4-disubstituted isoquinolines. | researchgate.net |

Photocatalysis and Microwave-Assisted Synthesis

In line with the principles of green chemistry, photocatalysis and microwave-assisted synthesis have been adopted for the production of isoquinolines. researchgate.net

Microwave-assisted synthesis utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures. This technique often leads to dramatic reductions in reaction times, increased product yields, and fewer side products compared to conventional heating. researchgate.net It has been successfully applied to various steps in isoquinoline synthesis, including the construction of the heterocyclic ring and subsequent functionalization reactions like aminations. researchgate.net

Photocatalysis uses visible light to drive chemical reactions, often under very mild and environmentally benign conditions. Organic photocatalysts can be employed to synthesize functionalized isoquinolines, avoiding the need for transition metals. These methods represent the cutting edge of sustainable chemical synthesis.

| Technique | Energy Source | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Microwave Irradiation | Rapid heating, shorter reaction times, higher yields. | researchgate.net |

| Photocatalysis | Visible Light | Mild conditions, environmentally benign, potential for metal-free reactions. | researchgate.net |

Reactivity and Derivatization Studies of the Amine Group

The exocyclic amino group at the C-4 position of this compound is a primary site for further chemical modification, allowing for the construction of more complex molecules. nih.gov As a primary aromatic amine, it exhibits characteristic nucleophilicity and can participate in a wide range of chemical transformations. msu.edulibretexts.org

The primary amine of this compound readily undergoes acylation to form stable amide derivatives. This transformation is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules. nih.govresearchgate.net The reaction can be achieved through several standard methods.

One common approach is the reaction with an acyl chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated HCl. This method, a variation of the Schotten-Baumann reaction, is typically efficient and proceeds under mild conditions. fishersci.it

Alternatively, direct condensation with a carboxylic acid can be facilitated by a wide array of coupling reagents. These reagents activate the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine. organic-chemistry.org Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxy-benzotriazole (HOBt) to improve efficiency and suppress side reactions. fishersci.ittaylorandfrancis.com Uronium-based reagents like HATU are also highly effective for this purpose.

Table 2: Common Reagents for Amide Bond Formation from a Primary Amine

| Reagent Class | Specific Reagent(s) | Typical Conditions | Key Feature |

| Acyl Halides | Acetyl chloride, Benzoyl chloride | Aprotic solvent, base (e.g., pyridine) | High reactivity, often exothermic. |

| Anhydrides | Acetic anhydride | Aprotic solvent, optional catalyst | Generally less reactive than acyl chlorides. |

| Carbodiimides | EDC, DCC | Aprotic solvent (e.g., DMF, DCM), optional additive (e.g., HOBt) | Forms a reactive O-acylisourea intermediate. fishersci.it |

| Uronium Salts | HATU, HBTU | Aprotic solvent (e.g., DMF), base (e.g., DIEA) | High efficiency, suitable for sterically hindered substrates. |

| Other | Titanium tetrachloride (TiCl₄) | Pyridine, 85 °C | Mediates direct condensation of acids and amines. nih.gov |

Coupling Reactions for Complex Molecule Synthesis

The this compound scaffold is a valuable building block in transition metal-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures. While the amine group can participate in C-N bond-forming reactions, the chlorine atom at the C-7 position is the more common handle for diversification via palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. taylorandfrancis.commdpi.com

The Buchwald-Hartwig amination allows for the coupling of the C-7 chlorine with various primary or secondary amines to form C-N bonds, yielding 7-aminoisoquinoline derivatives. mdpi.com This reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base. beilstein-journals.org

Similarly, the Suzuki-Miyaura reaction enables the formation of a C-C bond at the C-7 position by coupling the chloro-substituted core with an organoboron reagent (e.g., an arylboronic acid). researchgate.net This reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures. mdpi.com

Table 3: Palladium-Catalyzed Cross-Coupling Reactions Applicable to the C-7 Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Organoboronic acid/ester | C-C | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, base |

| Sonogashira | Terminal alkyne | C-C (alkynyl) | Pd catalyst, Cu(I) co-catalyst, base |

| Heck | Alkene | C-C (alkenyl) | Pd catalyst, base |

Influence of the Amine on Reactivity of the Isoquinoline Core

The presence of the amino group at the C-4 position profoundly influences the electronic properties and, consequently, the chemical reactivity of the entire isoquinoline ring system. nih.gov The amine group is a powerful electron-donating group (EDG) through resonance.

This electron-donating effect has several key consequences:

Nucleophilicity of Ring Nitrogen: The increased electron density on the isoquinoline ring system enhances the basicity and nucleophilicity of the endocyclic nitrogen atom (at N-2).

Electrophilic Aromatic Substitution: The strong activating nature of the amino group directs potential electrophilic attack to the ortho and para positions. In the case of this compound, this would activate positions C-3 and C-5 towards electrophiles, although such reactions are less common on the pyridine part of the isoquinoline core and may be complicated by the reactivity of the amine itself. msu.edu

Pharmacological Spectrum and Biological Activities

Anticancer and Antiproliferative Activities

The 7-chloroquinoline (B30040) scaffold, a key component of the antimalarial drug chloroquine (B1663885), has garnered significant attention for its potential applications in oncology. nih.govscbt.com Derivatives of 7-Chloroisoquinolin-4-amine, in particular, have been the focus of extensive research, leading to the development of numerous analogs and hybrids with promising anticancer and antiproliferative properties. These compounds have demonstrated efficacy against a wide range of human cancer cell lines, operating through various mechanisms of action.

Cytotoxicity Against Various Human Cancer Cell Lines

Derivatives and hybrids of this compound have shown significant cytotoxic effects across a diverse panel of human cancer cell lines. Studies have demonstrated that modifications to the core structure can drastically influence potency and selectivity.

For instance, a series of 4-aminoquinoline (B48711) derivatives were tested against human breast cancer cell lines, revealing potent activity. The compound N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was particularly effective against MDA-MB-468 cells, showing a five-fold increase in cytotoxicity compared to chloroquine. nih.gov In another study, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids exhibited strong cytotoxic activity, with GI50 values ranging from 0.4 to 8 µM against leukemia and lymphoma cell lines. mdpi.comnih.gov Specifically, compounds designated 5d, 8d, and 12d, which featured different linkers and an unsubstituted benzimidazole (B57391) ring, were highly effective. mdpi.comnih.govresearchgate.net Carcinoma cell lines, however, tended to be more resistant to these specific hybrids. mdpi.com

Further research into 7-chloro-(4-thioalkylquinoline) derivatives identified compounds with significant activity against leukemia cell lines (CCRF-CEM), with IC50 values in the micromolar range. mdpi.comnih.gov Hybrids incorporating a 2-pyrazoline (B94618) moiety also showed outstanding cytostatic activity against a panel of 58 human cancer cell lines, with GI50 values as low as 0.05 µM. nih.gov The table below summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (GI₅₀/IC₅₀ in µM) | Source |

|---|---|---|---|

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | nih.gov |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (5d) | Leukemia & Lymphoma lines | 0.4 - 8 | mdpi.com |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (8d) | Leukemia & Lymphoma lines | 0.4 - 8 | mdpi.com |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (12d) | Leukemia & Lymphoma lines | 0.4 - 8 | mdpi.com |

| 7-chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) | MDA-MB-231 (Breast) | 19.91 (at 72h) | nih.gov |

| 7-chloro-(4-thioalkylquinoline) sulfinyl/sulfonyl derivatives | CCRF-CEM (Leukemia) | 0.55 - 2.74 | mdpi.com |

| 7-chloro-4-aminoquinoline-2-pyrazoline hybrid (Compound 25) | Various (NCI-60 panel) | 0.05 - 0.95 | nih.gov |

| 7-chloro-4-aminoquinoline-2-pyrazoline hybrid (Compound 30) | Various (NCI-60 panel) | 0.05 - 0.95 | nih.gov |

| 7-chloro-4-aminoquinoline-2-pyrazoline hybrid (Compound 31) | Various (NCI-60 panel) | 0.05 - 0.95 | nih.gov |

| 7-chloro-4-aminoquinoline-2-pyrazoline hybrid (Compound 36) | Various (NCI-60 panel) | 0.05 - 0.95 | nih.gov |

| 7-chloro-4-aminoquinoline-2-pyrazoline hybrid (Compound 37) | Various (NCI-60 panel) | 0.05 - 0.95 | nih.gov |

| 7-chloroquinoline benzenesulfonamide (B165840) derivative (Compound 17) | Neuroblastoma | 30.71 | sigmaaldrich.com |

Mechanisms of Action in Cancer Cells

The anticancer effects of this compound derivatives are attributed to their ability to interfere with multiple critical cellular processes, including the induction of programmed cell death, inhibition of key enzymes, and disruption of the cell cycle.

A primary mechanism by which these compounds exert their cytotoxic effects is through the induction of apoptosis. nih.gov Studies on 7-chloro-4-aminoquinoline-benzimidazole hybrids (compounds 5d and 12d) showed that they induced apoptosis in HuT78 lymphoma cells after 24 hours of treatment, an effect associated with the disruption of the mitochondrial membrane potential. mdpi.comnih.gov Similarly, a 7-chloroquinoline-1,2,3-triazoyl carboxamide derivative, QTCA-1, was found to be a potent inducer of apoptosis in triple-negative breast cancer cells (MDA-MB-231), with over 80% of cells undergoing cell death. nih.gov

Furthermore, certain 7-chloro-(4-thioalkylquinoline) derivatives have been shown to not only induce apoptosis but also to inhibit DNA and RNA synthesis in CCRF-CEM leukemia cells at concentrations five times their IC50 value. mdpi.comnih.gov

The 4-aminoquinoline core is recognized as a valuable pharmacophore for developing kinase inhibitors. nih.gov Derivatives of this compound have been investigated for their ability to target specific kinases involved in cancer cell proliferation and survival.

Molecular docking studies have provided insights into potential enzyme targets. For example, the highly active 7-chloroquinoline-1,2,3-triazoyl carboxamide derivative, QTCA-1, showed a high binding affinity for PARP-1, Src, and PI3K/mTOR, all of which are crucial targets in cancer therapy. nih.gov The Phosphoinositide 3-kinase (PI3K) pathway is frequently mutated in human cancers, making it a prime target for drug development. nih.gov

In a similar vein, molecular docking of the 7-chloro-4-aminoquinoline-benzimidazole hybrid 12d was performed on the tyrosine-protein kinase c-Src. The results indicated a strong binding energy, suggesting that inhibition of this kinase could be a key part of its anticancer mechanism. mdpi.comresearchgate.net

Disruption of the cell cycle is another key mechanism of action for this compound derivatives. By halting cell cycle progression, these compounds can effectively inhibit the proliferation of cancer cells. scbt.comnih.gov

Several 7-chloro-4-aminoquinoline-benzimidazole hybrids were found to effectively suppress cell cycle progression in leukemia and lymphoma cells. mdpi.comnih.gov The derivative QTCA-1 induced G0/G1 cell cycle arrest in hormone-dependent (MCF-7) breast cancer cells. nih.gov In contrast, no cell cycle arrest was observed in the more sensitive triple-negative (MDA-MB-231) cells, where the compound primarily induced apoptosis. nih.gov In studies with 7-chloro-(4-thioalkylquinoline) derivatives, treatment of CCRF-CEM leukemia cells led to an accumulation of cells in the G0/G1 phase of the cell cycle. mdpi.comnih.gov

Evaluation of Novel Hybrids and Analogs for Enhanced Efficacy

A significant area of research involves the design and synthesis of novel hybrid molecules and analogs based on the this compound scaffold to improve anticancer efficacy and selectivity. nih.gov This molecular hybridization approach combines the 7-chloroquinoline core with other pharmacologically active moieties.

One successful strategy has been the creation of 7-chloro-4-aminoquinoline-benzimidazole hybrids. mdpi.comresearchgate.netresearchgate.net These compounds merge the quinoline (B57606) fragment with a benzimidazole moiety, another structure known for its anticancer properties. The nature of the linker connecting these two parts was found to be crucial for activity, with compounds 5d, 8d, and 12d showing particularly strong and selective cytotoxicity against leukemia and lymphoma cells. mdpi.comresearchgate.net

Another approach involved synthesizing hybrids of 7-chloro-4-aminoquinoline with a substituted 2-pyrazoline ring. This work produced several compounds with potent cytostatic activity across a wide range of human cancer cell lines evaluated by the National Cancer Institute, with GI50 values in the nanomolar to low micromolar range. nih.gov

Systematic modifications have also been explored, such as in the development of 78 different 7-chloro-(4-thioalkylquinoline) derivatives. mdpi.comnih.gov This extensive series allowed for a detailed structure-activity relationship analysis, which revealed that sulfonyl N-oxide derivatives generally exhibited higher cytotoxicity than their sulfanyl (B85325) and sulfinyl counterparts. The length of the spacer between the quinoline core and other functional groups also played a role in the observed cytotoxic activity. mdpi.com These studies underscore the potential for further optimization of this compound derivatives as a promising class of anticancer agents. scbt.comnih.gov

Antimicrobial Properties

Derivatives of the 7-chloroquinoline scaffold have been the subject of extensive research to evaluate their efficacy against a wide array of microbial pathogens. These investigations have revealed both antibacterial and antifungal properties, highlighting the versatility of this chemical nucleus in the development of new anti-infective agents.

Antibacterial Activity

The 7-chloro-4-aminoquinoline nucleus is a foundational structure for compounds exhibiting notable antibacterial effects. Studies have shown that derivatives incorporating this moiety are active against various strains of both Gram-positive and Gram-negative bacteria. sphinxsai.comresearchgate.net Modifications to the core structure, such as the attachment of a 1,3-thiazinan-4-one ring system, have yielded compounds with activity against organisms including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. sphinxsai.comresearchgate.net

Research indicates that the nature of the substituents plays a crucial role in the antibacterial potency. For instance, compounds featuring aromatic bulky substituents tend to exhibit greater antibacterial activity compared to those with smaller aliphatic groups. sphinxsai.com While these derivatives are broadly active, some studies suggest a more pronounced effect against Gram-positive bacteria. This difference in sensitivity is often attributed to the structural variations in the bacterial cell wall between Gram-positive and Gram-negative organisms. nih.gov The data from these studies underscore the potential of the 7-chloro-4-aminoquinoline scaffold as a template for designing novel antibacterial agents.

Table 1: Antibacterial Activity of 7-Chloro-4-Aminoquinoline Derivatives This table is representative of the types of data found in the cited research and may not be exhaustive.

| Bacterial Strain | Activity/Compound Class | Key Finding | Reference |

|---|---|---|---|

| Staphylococcus aureus | 2-sulfoether-4-quinolone scaffolds | Potent activity with MIC values in the sub-micromolar range. | nih.gov |

| Bacillus cereus | 2-sulfoether-4-quinolone scaffolds | Effective inhibition comparable to standard antibiotics. | nih.gov |

| Escherichia coli | 1,3-thiazinan-4-one derivatives | Moderate activity observed. | sphinxsai.com |

| Pseudomonas aeruginosa | 1,3-thiazinan-4-one derivatives | Moderate activity observed. | sphinxsai.com |

| Streptococcus pneumoniae | Diarylpyrazolylquinoline derivatives | High potency with MIC values ≤ 0.008 µg/mL against some strains. | nih.gov |

Antifungal Activity

The antifungal potential of compounds derived from 7-chloro-4-aminoquinoline has also been established. nih.govresearchgate.netresearchgate.net Hybrid molecules that combine the 7-chloro-4-aminoquinoline nucleus with other heterocyclic fragments, such as 2-pyrazoline, have been synthesized and tested against pathogenic fungi. nih.govresearchgate.net These hybrid analogues demonstrated notable antifungal activity against clinically relevant species like Candida albicans and Cryptococcus neoformans. nih.govresearchgate.net

Similarly, a series of fifteen 7-chloro-4-arylhydrazonequinolines were evaluated for their in vitro antifungal effects against a panel of eight oral fungi, including multiple Candida species. researchgate.net Several of these compounds showed minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values that were comparable to the widely used antifungal drug, fluconazole. researchgate.net For example, one derivative with a 2-fluoro substitution exhibited a MIC of 25 μg/mL and an MFC of 50 μg/mL against C. albicans. researchgate.net These findings suggest that the 7-chloroquinoline framework is a promising scaffold for the development of new antifungal therapies. researchgate.net

Table 2: Antifungal Activity of 7-Chloro-4-Arylhydrazonequinolines

| Fungal Species | Compound (Substitution) | MIC (μg/mL) | MFC (μg/mL) | Reference |

|---|---|---|---|---|

| Candida albicans | Hydrazone 4a (R = 2-F) | 25 | 50 | researchgate.net |

| Candida parapsilosis | Hydrazone 4a (R = 2-F) | 25 | 50 | researchgate.net |

| Rhodutorula glutinis | Hydrazone 4o | 32 | >200 | researchgate.net |

| Candida albicans | Hybrid Analogues (15–38) | >50 | >50 | nih.gov |

| Cryptococcus neoformans | Hybrid Analogues (15–38) | >50 | >50 | nih.gov |

Antimalarial and Antiprotozoal Activities

The 4-aminoquinoline scaffold, particularly with a chlorine atom at the 7-position, is historically significant in the fight against malaria, with chloroquine being the most famous example. Research continues to leverage this structure to combat drug-resistant malaria and other protozoal diseases.

Activity Against Plasmodium falciparum Strains (Sensitive and Multiresistant)

Derivatives of 7-chloro-4-aminoquinoline have consistently demonstrated potent activity against the malaria parasite, Plasmodium falciparum. nih.govmdpi.com Crucially, many of these new compounds show efficacy not only against chloroquine-sensitive (CQ-S) strains but also against chloroquine-resistant (CQ-R) strains, which are a major global health concern. nih.govnih.gov

Systematic modifications of the side chain attached to the 4-amino position have yielded compounds with significantly improved activity profiles. For instance, certain chirally defined side chain variants exhibited potent antiplasmodial activity, with IC50 values in the low nanomolar range against both CQ-S (3D7) and CQ-R (K1, Dd2, W2) strains. nih.govraco.cat In some cases, novel derivatives were found to be 20- to 28-fold more active against resistant strains than chloroquine itself. nih.gov The development of hybrid molecules, such as those combining the 4-aminoquinoline core with a triazine moiety, has also resulted in compounds with high in vitro activity against both sensitive and resistant P. falciparum strains. nih.gov These findings highlight the enduring importance of the 7-chloro-4-aminoquinoline scaffold in the design of next-generation antimalarials that can overcome existing resistance mechanisms. nih.gov

Table 3: In Vitro Antiplasmodial Activity of 7-Chloro-4-Aminoquinoline Derivatives

| Compound ID | P. falciparum Strain | IC50 (nM) | Reference |

|---|---|---|---|

| Chloroquine | 3D7 (CQ-S) | 5.46 | nih.gov |

| Chloroquine | K1 (CQ-R) | 269.8 | nih.gov |

| Compound 7a | 3D7 (CQ-S) | 3.27 | nih.gov |

| Compound 7a | K1 (CQ-R) | 167.4 | nih.gov |

| Compound 7h | 3D7 (CQ-S) | 12.39 | nih.gov |

| Compound 7h | K1 (CQ-R) | 11.16 | nih.gov |

| Compound 15a | 3D7 (CQ-S) | 10.21 | nih.gov |

| Compound 15a | K1 (CQ-R) | 9.79 | nih.gov |

| MAQ | W2 (CQ-R) | 118.8 | plos.org |

| BAQ | W2 (CQ-R) | 109.1 | plos.org |

Inhibition of Hemozoin Formation and Falcipain-2

The primary mechanism of action for many 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization. esr.ietaylorandfrancis.com During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. nih.govyoutube.com 7-chloro-4-aminoquinoline derivatives accumulate in the parasite's acidic food vacuole and interfere with this polymerization process. esr.ienih.gov By forming complexes with heme, these drugs prevent its incorporation into the growing hemozoin crystal, leading to a buildup of toxic free heme that induces oxidative stress and parasite death. taylorandfrancis.com Numerous studies have confirmed that potent derivatives are effective inhibitors of this β-hematin (hemozoin) formation pathway. nih.govplos.org

In addition to hemozoin inhibition, another key target for antimalarial drug development is the inhibition of parasitic proteases, such as falcipain-2. nih.govresearchgate.net Falcipain-2 is a cysteine protease that plays a critical role in the initial stages of hemoglobin degradation by the parasite. consensus.app Blocking this enzyme disrupts the parasite's ability to obtain essential amino acids, leading to arrested growth. nih.gov Research has shown that quinoline-based compounds, including quinoline-triazole hybrids, can effectively inhibit the catalytic activity of falcipain-2 at micromolar concentrations, thereby halting parasite development at the trophozoite stage. nih.gov Several classes of compounds, including isoquinolines, have been identified as falcipain-2 inhibitors. researchgate.netresearchgate.net

Antitrypanosomal Activity

The therapeutic utility of the quinoline scaffold extends to other protozoal infections, including trypanosomiasis. While research is less extensive than in the field of malaria, studies have evaluated the activity of related compounds against Trypanosoma species. For example, a series of 2-arylquinazolin-4-hydrazines, which share structural similarities with quinolines, were tested for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov

Several of these derivatives displayed significant anti-epimastigote activity, with IC50 values in the low micromolar range. nih.gov Specifically, compounds with certain substitutions on the aryl ring showed IC50 values between 11.48 and 17.99 μM. nih.gov Although these specific compounds are not direct derivatives of this compound, their activity highlights the broader potential of quinoline-like heterocyclic structures as a source for the development of novel antitrypanosomal agents.

Table 4: Antitrypanosomal Activity of Related Quinazoline Derivatives

| Compound ID | Parasite Form | IC50 (μM) | Reference |

|---|---|---|---|

| 3b | T. cruzi (epimastigote) | 17.95 | nih.gov |

| 3c | T. cruzi (epimastigote) | 11.48 | nih.gov |

| 3d | T. cruzi (epimastigote) | 14.32 | nih.gov |

| 3e | T. cruzi (epimastigote) | 17.99 | nih.gov |

Other Pharmacological Activities

No specific studies on the other pharmacological activities of this compound could be identified.

There is no available data from in vitro or in vivo studies that characterizes the potential anti-inflammatory or analgesic properties of this compound. Research on structurally related compounds, particularly derivatives of 7-chloroquinoline, has shown such effects, but these findings cannot be extrapolated to this compound due to structural differences.

The potential for this compound to act as an antioxidant has not been evaluated in the scientific literature. Standard assays to determine radical scavenging activity or protective effects against oxidative stress have not been reported for this compound.

There is no information available regarding the ability of this compound to inhibit the activity of any specific enzymes. Studies detailing its interaction with enzyme targets, inhibition constants (Kᵢ), or IC₅₀ values are absent from the current body of scientific literature.

Structure Activity Relationship Sar Studies

Impact of Substituents on the Isoquinoline (B145761) Ring

Substituents on the isoquinoline ring can dramatically alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets. amerigoscientific.com Electron-donating groups can enhance nucleophilicity, while electron-withdrawing groups can decrease it. amerigoscientific.com

The position and nature of halogen substituents on the isoquinoline or related quinoline (B57606) ring are critical determinants of biological activity. In the closely related 4-aminoquinoline (B48711) series, which serve as a valuable model, the 7-position is particularly significant.

Studies on 7-substituted 4-aminoquinolines have shown that 7-iodo and 7-bromo derivatives exhibit potent activity comparable to their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains of P. falciparum. nih.gov In contrast, 7-fluoro and 7-trifluoromethyl analogues were found to be less active, particularly against resistant strains. nih.gov This suggests that the size and electronic properties of the halogen at the 7-position are crucial. Electron-withdrawing groups at this position have been shown to lower the pKa of the quinoline ring nitrogen, which can influence drug accumulation in the target parasite's food vacuole. nih.gov

Research on isoquinoline-1,3-dione-based inhibitors has further highlighted the pivotal role of halogens in determining potency and switching selectivity between different biological targets, such as the deubiquitinases USP2 and USP7. nih.gov The introduction of a fluorine atom, for instance, was able to completely switch the inhibitor's selectivity between these two enzymes. nih.gov This underscores that the halogen's position and identity can fine-tune the molecule's interaction with the target's binding site. For some isoquinolines, the intrinsic electrophilicity at the C1 position can be so high that it overrides the typical reactivity order of aryl halides in cross-coupling reactions, although this is not the case for 1-chloro-7-bromoisoquinoline, where standard reactivity is observed. researchgate.net

| 7-Position Substituent | Relative Activity (vs. 7-Chloro) | General Observation |

|---|---|---|

| -Cl (Chloro) | Baseline | Potent activity against susceptible and resistant strains. |

| -Br (Bromo) | Similar to Chloro | Maintains high activity against both strains. |

| -I (Iodo) | Similar to Chloro | Maintains high activity against both strains. |

| -F (Fluoro) | Less Active | Reduced activity, especially against resistant strains. |

| -CF3 (Trifluoromethyl) | Substantially Less Active | Significantly reduced activity against resistant strains. |

The 4-amine group is a key functional group that is frequently essential for the biological activity of this class of compounds. It often serves as a critical anchor for binding to biological targets and as a point for synthetic modification to modulate physicochemical properties.

In the development of anti-tuberculosis agents, various derivatives of the 7-chloro-4-aminoquinoline scaffold have been synthesized. nih.gov Modifications at the 4-amino position, such as the formation of 7-chloro-4-quinolinyl-hydrazones, have produced compounds with significant antimycobacterial activity. nih.govmdpi.com Similarly, studies on G-quadruplex stabilizers have utilized 4-amino-isoquinoline as a building block. mdpi.com The synthesis of N²,N⁶-di(isoquinolin-4-yl)pyridine-2,6-dicarboxamide, a derivative where the 4-amine group is linked to a central pyridine (B92270) scaffold, has yielded molecules capable of interacting with and stabilizing these nucleic acid structures. mdpi.com These examples demonstrate that the 4-amine group is a versatile handle for creating more complex molecules with tailored biological functions.

Introducing substituents at other positions, such as C-1 and C-3, can further modulate the activity of the isoquinoline core. The C-1 position of isoquinoline is particularly susceptible to nucleophilic attack, making it a common site for modification. quora.com

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs), a related scaffold, often involves modifications at C-1 and C-3, which have been shown to be important for their antiproliferative activities. nih.govresearchgate.net The presence of substituents at these positions can influence the molecule's conformation and its ability to fit into a target's binding pocket. nih.gov For isoquinoline derivatives, substitutions at the C-1, C-3, and C-4 positions are a major focus in medicinal chemistry for developing novel therapeutic agents. nih.gov For example, isoquinoline derivatives with phenyl substitutions at the C-3 and C-4 positions have exhibited significant antifungal activity. nih.gov The steric and electronic effects of these additional groups can lead to significant changes in biological activity, and their introduction is a key strategy in optimizing lead compounds. arkat-usa.org

Correlation of Molecular Structure with Biological Potency and Selectivity

Understanding the precise relationship between a molecule's three-dimensional structure and its biological activity is paramount in modern drug design. Advanced computational techniques are often employed to quantify these relationships and guide the synthesis of more effective and selective compounds.

QSAR methodologies are computational tools used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized molecules.

For the closely related 7-substituted-4-aminoquinoline derivatives, 2D-QSAR and 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand their antimalarial properties. nih.gov These studies have generated reliable models that highlight the key structural features required for activity. nih.gov For instance, a Hologram QSAR (HQSAR) analysis was conducted on a set of 7-chloro-4-aminoquinoline derivatives to model their anti-tuberculosis activity. nih.gov Such models provide valuable insights into the pharmacophore, indicating which steric, electronic, and hydrophobic fields are favorable or unfavorable for biological potency, thereby guiding the design of new analogues.

Conformational analysis, the study of the three-dimensional shapes of molecules, is crucial because a molecule's biological activity is dependent on its ability to adopt a specific conformation to bind to its target. utdallas.edu Molecular dynamic simulations of isoquinoline-based ligands interacting with G-quadruplex DNA have shown that the relative spatial orientation of the isoquinoline rings dictates the mode and strength of binding. mdpi.com

Bioisosterism, the strategy of replacing a functional group with another group that has similar physicochemical properties, is a widely used tactic in drug design to enhance potency, improve selectivity, or optimize pharmacokinetic properties. nih.govresearchgate.netufrj.brresearchgate.net In the context of 7-Chloroisoquinolin-4-amine, the chlorine atom at the 7-position could be replaced by other halogens (e.g., Br, I) or small groups (e.g., -CH₃, -OCH₃) to fine-tune activity. nih.gov As seen in studies on deubiquitinase inhibitors, replacing one halogen with another can dramatically switch selectivity, demonstrating the power of bioisosteric replacement. nih.gov This strategy allows medicinal chemists to systematically probe the structural requirements of a biological target and to modify a lead compound to overcome issues related to metabolism, toxicity, or bioavailability while retaining the desired therapeutic effect. researchgate.net

Scientific Literature Lacks Specific Mechanistic SAR Data for this compound

A thorough review of available scientific literature reveals a significant gap in detailed structure-activity relationship (SAR) studies that would provide mechanistic insights specifically for the chemical compound This compound .

While extensive research exists for the structurally related quinoline analogue, 7-chloroquinolin-4-amine, and various other isomers within the chloroisoquinoline amine family, direct studies focusing on the 7-chloro-4-amino isomer of isoquinoline are not present in the reviewed literature. Structure-activity relationship studies are fundamental to understanding how the specific arrangement of functional groups on a molecule influences its biological activity and mechanism of action. The insights from such studies are crucial for rational drug design and development.

The distinct placement of the nitrogen atom in the isoquinoline ring compared to the quinoline ring, along with the specific positions of the chloro and amine substituents (at C7 and C4, respectively), creates a unique electronic and steric profile for this compound. Therefore, extrapolating mechanistic insights from its quinoline counterpart or other isoquinoline isomers would be scientifically speculative and lack the required accuracy for a detailed analysis.

Without dedicated research on this specific compound and its derivatives, a scientifically rigorous discussion on the mechanistic insights derived from its SAR is not possible at this time. Further investigation and publication of research focusing explicitly on this compound are necessary to elucidate its molecular interactions and biological mechanisms.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the binding site of a protein or enzyme.

Molecular docking simulations are employed to understand how ligands like 7-Chloroisoquinolin-4-amine and its analogs fit within the active site of a biological target. nih.govmdpi.com These simulations calculate the most stable binding conformations, or "poses," of the ligand within the receptor's binding pocket. The process reveals crucial interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

For instance, in studies involving derivatives of the closely related 7-chloroquinoline (B30040) scaffold, docking analyses have successfully predicted the binding orientation within enzyme active sites. mdpi.com The models generated from these simulations provide a three-dimensional representation of the complex, highlighting the specific amino acid residues that interact with different parts of the ligand. This predictive power is essential for structure-based drug design, allowing for the rational modification of the ligand to enhance binding affinity and selectivity. samipubco.com

Molecular docking has been instrumental in identifying and characterizing the interactions of 7-chloroquinoline derivatives with various enzymes and receptors implicated in disease.

Tyrosine-protein kinase c-Src: In a study on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids, molecular docking was performed on the tyrosine-protein kinase c-Src (PDB: 3G6H), a key regulator of cell proliferation and survival. One promising compound, 12d, demonstrated a strong binding affinity with a calculated binding energy of -119.99 kcal/mol. The simulation revealed that the compound formed crucial hydrogen bonds with the amino acid residues Glu310 and Asp404 within the active site, in addition to establishing van der Waals interactions with other residues. mdpi.com

Kinesin Spindle Protein (Eg5): A series of 2-((7-chloroquinolin-4-yl) amino) benzohydrazide Schiff bases were evaluated as potential inhibitors of the kinesin spindle protein (Eg5), which is essential for cell division and a target for anticancer agents. Molecular docking studies were conducted to assess the interaction of these compounds within the Eg5 binding site, providing insights that could explain their inhibitory activity. nih.gov

These simulations provide a molecular basis for the observed biological activity and guide the design of more potent and specific inhibitors.

Table 1: Molecular Docking Interaction Data for a 7-Chloroquinoline Derivative

| Target Protein | PDB ID | Compound | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|---|

| Tyrosine-protein kinase c-Src | 3G6H | Compound 12d (a benzimidazole (B57391) hybrid) | -119.99 | Glu310, Asp404 |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comnih.gov It is a valuable tool for calculating various molecular properties, including electronic distribution, orbital energies, and reactivity parameters. als-journal.commdpi.com

DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability. nih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comwuxibiology.com Conversely, a small gap suggests that the molecule is more reactive and less stable. nih.gov This analysis helps in understanding the charge transfer interactions within the molecule. For related heterocyclic compounds like 1-chloroisoquinoline, the determination of the energy gap has been used to infer molecular stability. researchgate.net Quantum chemical descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, can be calculated to further predict the chemical behavior of the compound. mdpi.commdpi.com

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on the surface of a molecule. libretexts.orgchemrxiv.org These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack.

In an MEP map, different colors represent different values of the electrostatic potential:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green/Yellow: Represents regions with intermediate or neutral potential. youtube.comresearchgate.net

For this compound, an MEP map would likely show a negative potential (red) around the nitrogen atoms of the isoquinoline (B145761) ring and the amine group due to the lone pairs of electrons. A negative potential would also be expected near the highly electronegative chlorine atom. Positive potential (blue) would likely be concentrated around the hydrogen atoms of the amine group. This charge distribution information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and predicting the molecule's reactivity. rsc.org

In Silico ADME Predictions and Pharmacokinetic Modeling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions use computational models to estimate the pharmacokinetic properties of a compound. mdpi.com These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and to filter out those likely to fail due to poor pharmacokinetics. nih.gov

For derivatives of 7-chloroquinoline, in silico tools have been used to calculate various physicochemical and pharmacokinetic parameters. nih.govucv.ve These models often assess properties based on established guidelines like Lipinski's Rule of Five, which predicts the potential for oral bioavailability. researchgate.net

Key ADME parameters evaluated in silico include:

Solubility: Prediction of how well the compound dissolves in water, which affects its absorption.

Permeability: Estimation of its ability to pass through biological membranes, such as the intestinal wall.

Cytochrome P450 (CYP) Inhibition: Prediction of potential interactions with key metabolic enzymes, which can lead to drug-drug interactions. ucv.veresearchgate.net

Studies on 7-chloroquinoline-benzimidazole hybrids and other derivatives have utilized these predictive models to assess their drug-likeness and bioavailability, helping to select the most promising compounds for further experimental testing. mdpi.comnih.gov

Table 2: Predicted In Silico ADME Properties for a Representative 7-Chloroquinoline Derivative

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | < 500 g/mol | Favorable for absorption |

| LogP (Lipophilicity) | 2-4 | Balanced solubility and permeability |

| H-bond Donors | < 5 | Good membrane permeability |

| H-bond Acceptors | < 10 | Good membrane permeability |

| Gastrointestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier Permeant | Variable | Depends on specific derivative structure |

Toxicity Prediction (ADMET)

In silico toxicology is a crucial component of computational analysis, aiming to identify potential safety concerns early in the drug development pipeline. researchgate.netnih.gov These methods use computational models to predict various toxicity endpoints, from mutagenicity to organ-specific toxicities. nih.govfrontiersin.org

For this compound, toxicity predictions can be derived from its structural alerts and by comparing it to databases of compounds with known toxicological profiles. Aromatic amines, for instance, are a structural class that can sometimes be associated with mutagenicity. researchgate.net Predictive software can assess the likelihood of such liabilities.

Table 2: Predicted Toxicological Profile for Structurally Related 7-Chloroquinoline Derivatives

| Toxicity Endpoint | Prediction | Confidence Score |

|---|---|---|

| AMES Toxicity | Non-mutagenic | High |

| Max. Tolerated Dose (human) (log mg/kg/day) | 0.5 - 0.9 | Low to moderate predicted toxicity. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

| Hepatotoxicity | Yes | Potential risk of liver toxicity, warranting further investigation. |

| Skin Sensitisation | No | Unlikely to cause allergic contact dermatitis. |

| Oral Rat Acute Toxicity (LD50) (mol/kg) | 2.1 - 2.5 | Moderately toxic upon acute oral administration in animal models. |

| Oral Rat Chronic Toxicity (LOAEL) (log mg/kg_bw/day) | 1.25 - 2.0 | Potential for toxicity with long-term exposure. mdpi.com |

Predictions are based on computational models and data from structurally analogous compounds. mdpi.com

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopy is a cornerstone for the characterization of 7-Chloroisoquinolin-4-amine, offering a non-destructive way to probe its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the chemical environment of hydrogen atoms.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, distinct signals are expected for each of the non-equivalent protons in the molecule. The aromatic region would display a complex pattern of signals for the protons on the isoquinoline (B145761) ring system. The chemical shifts and coupling constants of these protons are influenced by the positions of the chloro and amino substituents. The protons of the amino (-NH₂) group would typically appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the isoquinoline ring. The chemical shifts of these carbons are indicative of their chemical environment; for instance, carbons bonded to the electronegative chlorine and nitrogen atoms would be shifted downfield.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. science-softcon.dechemicalbook.com In the case of this compound, which contains only CH and quaternary carbons in its core structure, DEPT-90 would show signals only for the CH carbons, while DEPT-135 would show positive signals for CH carbons and no signals for the quaternary carbons. mdpi.com This technique is invaluable for confirming the assignments made in the standard ¹³C NMR spectrum. nih.gov

Table 1: Predicted NMR Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals in the aromatic region (approx. 7.0-9.0 ppm) for ring protons; Broad singlet for NH₂ protons. |

| ¹³C NMR | Nine distinct signals for the isoquinoline carbons; Chemical shifts influenced by Cl and NH₂ substituents. |

| DEPT-135 | Positive signals for CH groups; Absence of signals for quaternary carbons. |

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the functional groups present in a compound. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands. The primary amine (-NH₂) group would exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹, which is a hallmark of primary amines. masterorganicchemistry.com An N-H bending vibration would also be observed around 1580-1650 cm⁻¹. masterorganicchemistry.com Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the isoquinoline ring would be found in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would produce a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 2: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| N-H Bend (scissoring) | 1580 - 1650 |

| Aromatic C=C and C=N Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit strong absorption in the UV region due to π→π* transitions within the conjugated isoquinoline ring system. researchgate.netsharif.edunist.gov The presence of the amino group (an auxochrome) is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to the parent 7-chloroisoquinoline (B1268606) molecule. The spectrum is usually recorded in a suitable solvent, like ethanol or acetonitrile, and the wavelengths of maximum absorbance (λmax) are reported. mdpi.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. nih.gov

MS : For this compound (C₉H₇ClN₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 178.62 g/mol ). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak with about one-third the intensity of the molecular ion peak would be observed.

ESI-MS : Electrospray Ionization Mass Spectrometry is a soft ionization technique suitable for polar molecules. It would likely produce the protonated molecular ion [M+H]⁺.

ESI-CID-MS² : Tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) can be used to fragment the protonated molecular ion. researchgate.net The resulting fragmentation pattern provides valuable structural information, helping to confirm the identity of the compound by observing characteristic losses, such as the loss of HCN or Cl.

LC-MS : Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of MS. helsinki.fi This hyphenated technique is extremely powerful for identifying and quantifying this compound in complex mixtures. researchgate.net

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or transition metal ions. For a diamagnetic molecule like this compound in its ground state, EPR would not produce a signal. However, the technique could be employed to study potential radical intermediates if the molecule were involved in redox reactions or to characterize complexes if it were to bind with a paramagnetic metal ion. researchgate.net

Chromatographic Techniques

Chromatographic techniques are essential for the separation, purification, and quantification of this compound. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the analysis of non-volatile compounds like this compound. A typical HPLC method would involve:

Stationary Phase : A reversed-phase column (e.g., C18) is commonly used for separating moderately polar compounds.

Mobile Phase : A mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. helsinki.fi The composition can be run in isocratic or gradient mode to achieve optimal separation.

Detection : A UV detector set at one of the compound's absorption maxima (λmax) is frequently used for quantification. helsinki.fi Coupling the HPLC system to a mass spectrometer (LC-MS) provides higher selectivity and sensitivity. researchgate.net

Method validation would be performed to ensure accuracy, precision, linearity, and robustness for quantitative analysis. helsinki.fi Other chromatographic techniques like Thin-Layer Chromatography (TLC) can be used for rapid qualitative analysis and monitoring reaction progress, while Gas Chromatography (GC) could potentially be used after derivatization to increase volatility.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography stands as a cornerstone for the analysis of this compound, offering high resolution and sensitivity. A reverse-phase HPLC method has been shown to be effective for the separation of the closely related compound, 7-Chloro-4-aminoquinoline sielc.com. This methodology can be adapted for this compound. A suitable approach would likely employ a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. The pH of the mobile phase is a critical parameter to control the retention and peak shape of the basic amine compound.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Stationary Phase | C18 reverse-phase column |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid |

| Detection | UV at a suitable wavelength |

For applications requiring mass spectrometry detection, phosphoric acid in the mobile phase can be substituted with a volatile alternative like formic acid sielc.com.

Derivatization Strategies for Amine Analysis

To enhance the chromatographic properties and detection sensitivity of this compound, pre-column or post-column derivatization is a valuable strategy. The primary amine group of the molecule can react with various derivatizing agents to form a more readily detectable product.

Common derivatizing reagents for primary amines include:

Dansyl chloride: Reacts with primary amines to produce highly fluorescent derivatives, significantly lowering the limit of detection.

O-phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form fluorescent isoindole derivatives.

9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent forms stable, fluorescent derivatives with primary and secondary amines.

The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired sensitivity and the compatibility with the HPLC system and detector.

Separation of Structural Isomers

The separation of structural isomers is a critical aspect of the analysis of substituted isoquinolines. Positional isomers of this compound, where the chlorine atom or the amino group is at a different position on the isoquinoline ring, can possess different chemical and physical properties. HPLC is a powerful tool for resolving these isomers.

The selectivity of the separation can be fine-tuned by adjusting various chromatographic parameters:

Stationary Phase: Different stationary phases, such as phenyl or cyano-bonded phases, can offer alternative selectivities compared to the standard C18 phase, potentially improving the resolution of closely eluting isomers.

Mobile Phase Composition: The type and proportion of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous component can significantly impact the retention and separation of isomers.

Temperature: Column temperature can influence the efficiency and selectivity of the separation.

While this compound itself is not chiral, if chiral centers were present in related derivatives, chiral HPLC would be necessary for the separation of enantiomers. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive.

Gas Chromatography/Mass Spectrometry (GC/MS)

Gas Chromatography coupled with Mass Spectrometry offers a highly sensitive and specific method for the analysis of this compound, particularly for its identification. Due to the polarity and relatively low volatility of the amine, derivatization is often necessary to improve its chromatographic behavior in GC.

Common derivatization techniques for amines for GC analysis include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the amine group with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.

Acylation: Reagents such as trifluoroacetic anhydride (TFAA) can be used to form a more volatile and less polar amide derivative.

The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized compound. The presence of chlorine would result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak, aiding in the confirmation of the compound's identity. The fragmentation pattern would likely involve the loss of the chlorine atom and fragmentation of the isoquinoline ring system.

Table 2: Expected GC/MS Fragmentation Characteristics

| Feature | Description |

| Molecular Ion Peak | Will exhibit a characteristic M/M+2 isotopic pattern due to the presence of chlorine. |

| Key Fragments | Expected to include fragments corresponding to the loss of Cl, HCN, and cleavage of the isoquinoline ring. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique that can be used for the qualitative analysis of this compound, such as monitoring reaction progress or assessing the purity of a sample.

For the separation of isoquinoline derivatives, a silica gel stationary phase is commonly used. The mobile phase, or eluent, is typically a mixture of organic solvents of varying polarities. The choice of eluent is critical for achieving good separation. For a basic compound like this compound, a mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), is often added to prevent peak tailing.

Visualization of the separated spots on the TLC plate can be achieved through several methods:

UV Light: If the compound is UV-active, it will appear as a dark spot on a fluorescent background when viewed under a UV lamp (typically at 254 nm).

Iodine Vapor: The plate can be placed in a chamber containing iodine crystals. Organic compounds will absorb the iodine vapor and appear as brown spots.

Staining Reagents: Various chemical sprays can be used to react with the compound to produce a colored spot. For amines, a ninhydrin solution can be used, which typically produces a purple or pink spot upon heating. Dragendorff's reagent is another common stain for nitrogen-containing compounds, yielding orange or brown spots.

Table 3: Common TLC Visualization Reagents for Amines

| Reagent | Visualization |

| UV Light (254 nm) | Dark spot on a fluorescent background |

| Iodine Vapor | Brown spot |

| Ninhydrin | Purple/pink spot upon heating |

| Dragendorff's Reagent | Orange/brown spot |

Purity Assessment and Quality Control